![molecular formula C13H14BrN3OS B2750794 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea CAS No. 1286696-75-0](/img/structure/B2750794.png)
1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea
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Overview
Description
“1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea” is a chemical compound with the linear formula C7H6BrN3S . It is related to a series of compounds known as 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of intermediates . The process includes the acylation of 2-amino-6-bromobenzothiazole using a previously reported method . Further Suzuki cross-coupling reactions of acylated 6-bromo-2-aminobenzothiazole are currently being studied .Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C7H6BrN3S . More detailed structural analysis would require specific spectroscopic data such as IR and NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation and Suzuki cross-coupling . The specific reactions and conditions would depend on the particular derivatives being synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 244.114 . More detailed properties would require specific experimental data.Scientific Research Applications
Quorum Sensing Inhibition
Quorum sensing is a communication system used by bacteria to coordinate group behaviors. Compounds that interfere with quorum sensing pathways can potentially disrupt bacterial virulence and biofilm formation. 1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea has demonstrated quorum-sensing inhibition activity in the LasB system . Further studies are needed to explore its selectivity and potential therapeutic applications.
Anti-Inflammatory Activity
In vitro studies have revealed that certain derivatives of benzo[d]thiazole exhibit anti-inflammatory properties comparable to standard drugs like ibuprofen . While specific data on this compound’s anti-inflammatory effects are limited, its structural similarity to other active compounds suggests potential in modulating inflammatory responses.
Antitumor and Cytotoxic Effects
Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the compounds demonstrated potent cytotoxic effects against prostate cancer cells . While this specific compound is not identical to our target, it highlights the potential of benzo[d]thiazole derivatives in cancer research.
Safety and Hazards
Future Directions
Future research directions could include further study of the synthesis process, exploration of the compound’s mechanism of action, and investigation of its potential applications. For example, related compounds have shown promising antibacterial activity , suggesting potential use in medical or pharmaceutical applications.
Mechanism of Action
- Thiazoles, in general, have been found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
- Thiazoles can serve as ligands for estrogen receptors, inhibit platelet aggregation, and impact enzymes like urokinase and poly (ADP-ribose) polymerase-1 .
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c14-8-5-6-10-11(7-8)19-13(16-10)17-12(18)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHWVMUSNUUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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